L-Threonyl-D-serine
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Overview
Description
L-Threonyl-D-serine is a dipeptide composed of the amino acids L-threonine and D-serine
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Threonyl-D-serine can be synthesized through peptide coupling reactions. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling reactions typically use reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using threonine aldolases or transaldolases. These enzymes catalyze the formation of the dipeptide under controlled conditions, offering a more environmentally friendly and efficient alternative to chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-D-serine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the amino acids can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new amide or ester bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups, which can be used for further biochemical studies or therapeutic applications .
Scientific Research Applications
L-Threonyl-D-serine has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and stability.
Mechanism of Action
L-Threonyl-D-serine exerts its effects through interactions with various molecular targets. The hydroxyl and amino groups in the dipeptide can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. For example, D-serine is known to act as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, influencing synaptic plasticity and neurotransmission .
Comparison with Similar Compounds
Similar Compounds
L-Threonine: An essential amino acid involved in protein synthesis and metabolic pathways.
D-Serine: A neuromodulator that acts on NMDA receptors, playing a role in brain function and neuroprotection.
Uniqueness
L-Threonyl-D-serine is unique due to its combination of L-threonine and D-serine, which imparts distinct biochemical properties. The presence of both L- and D-forms of amino acids in a single dipeptide allows it to interact with a broader range of enzymes and receptors, making it a versatile tool in biochemical and medical research .
Properties
CAS No. |
656221-77-1 |
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Molecular Formula |
C7H14N2O5 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C7H14N2O5/c1-3(11)5(8)6(12)9-4(2-10)7(13)14/h3-5,10-11H,2,8H2,1H3,(H,9,12)(H,13,14)/t3-,4-,5+/m1/s1 |
InChI Key |
GXDLGHLJTHMDII-WDCZJNDASA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@H](CO)C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)O)N)O |
Origin of Product |
United States |
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